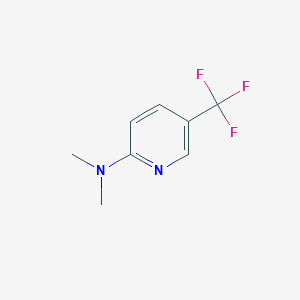

N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2/c1-13(2)7-4-3-6(5-12-7)8(9,10)11/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJBWCTIYNAUNGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine

An In-Depth Technical Guide to the

Abstract

N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine is a pivotal building block in the development of modern agrochemicals and pharmaceuticals. The strategic incorporation of a trifluoromethyl group onto the pyridine scaffold imparts unique physicochemical properties, such as enhanced metabolic stability and increased lipophilicity, which are highly desirable in bioactive molecules. This guide provides a comprehensive overview of the principal synthetic strategies for this compound, focusing on the underlying chemical principles, optimization of reaction conditions, and detailed experimental protocols. We will explore both classical and modern catalytic approaches, offering researchers and drug development professionals the critical insights needed for efficient and scalable synthesis.

Introduction: The Significance of the Trifluoromethylpyridine Scaffold

The 5-(trifluoromethyl)pyridine moiety is a privileged structural motif found in numerous commercial products, including herbicides, insecticides, and therapeutic agents.[1][2][3] Its synthesis and functionalization are of paramount importance. The target molecule, this compound, serves as a key intermediate, enabling further molecular elaboration. The primary challenge in its synthesis lies in the efficient and selective formation of the C-N bond at the C2 position of the pyridine ring. The strong electron-withdrawing nature of the trifluoromethyl group profoundly influences the reactivity of the heterocyclic core, a factor that must be leveraged for successful synthesis.[4]

Two predominant strategies have emerged for the construction of this C-N bond: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. The choice between these methods depends on factors such as starting material availability, desired reaction scale, functional group tolerance, and cost considerations.

Core Synthetic Strategies

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a direct and atom-economical method for aminating electron-deficient aromatic rings. The trifluoromethyl group at the 5-position, coupled with the inherent electron deficiency of the pyridine ring, activates the C2 and C6 positions towards nucleophilic attack.

Causality Behind the Method: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile (dimethylamine) attacks the electron-deficient C2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of the leaving group (typically a halide) restores aromaticity and yields the final product. The stability of the Meisenheimer complex is the kinetic driver for this pathway, and it is significantly enhanced by the presence of strong electron-withdrawing groups like -CF₃.

Starting Materials: The most common precursor for this route is 2-chloro-5-(trifluoromethyl)pyridine. While the bromo-analogue can also be used, the chloro-derivative is often more cost-effective and is readily synthesized from 3-picoline through multi-step industrial processes involving chlorination and fluorination.[1][5][6]

Reaction Conditions:

-

Nucleophile: Dimethylamine can be used as a gas, in an aqueous solution (e.g., 40% in water), or as a solution in an organic solvent like THF.

-

Solvent: Aprotic polar solvents such as DMSO, DMF, or NMP are often employed to solubilize the reagents and facilitate the reaction.[7] In some cases, the reaction can be performed under neat conditions or in an aqueous system, which aligns with green chemistry principles.[8][9]

-

Temperature & Pressure: This reaction typically requires elevated temperatures (100-150°C) and, consequently, high pressure, often necessitating the use of a sealed vessel or autoclave.[10][11]

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized C-N bond formation, offering a milder and more versatile alternative to classical methods.[12][13] This palladium-catalyzed cross-coupling reaction is particularly effective for aryl and heteroaryl halides that may be unreactive under SNAr conditions or for substrates containing sensitive functional groups.

Causality Behind the Method: The reaction operates via a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halo-5-(trifluoromethyl)pyridine.

-

Amine Coordination & Deprotonation: The amine coordinates to the resulting Pd(II) complex, and a base deprotonates it to form a palladium-amido complex.

-

Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[13]

The choice of ligand is critical, as it modulates the stability, reactivity, and steric environment of the palladium center, preventing catalyst decomposition and promoting the reductive elimination step.[14][15]

Starting Materials: 2-Bromo-5-(trifluoromethyl)pyridine is the preferred substrate for this reaction due to the higher reactivity of the C-Br bond compared to the C-Cl bond in the oxidative addition step.[16][17] However, with the development of advanced phosphine ligands, the use of the more economical 2-chloro-5-(trifluoromethyl)pyridine has become increasingly feasible.

Reaction Conditions:

-

Catalyst: A palladium source such as Pd(OAc)₂ or Pd₂(dba)₃ is used as a precatalyst.

-

Ligand: Bulky, electron-rich phosphine ligands are essential. Common choices include BINAP, XPhos, and dppf.[12][16]

-

Base: A non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or inorganic bases like Cs₂CO₃ and K₃PO₄ are frequently used.[12][18]

-

Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are standard.

Data Presentation: Comparison of Synthetic Routes

| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |

| Starting Material | 2-Chloro-5-(trifluoromethyl)pyridine | 2-Bromo-5-(trifluoromethyl)pyridine (preferred); 2-Chloro derivative (feasible with modern ligands) |

| Key Reagents | Dimethylamine | Dimethylamine, Pd Catalyst, Phosphine Ligand, Base |

| Temperature | High (100-150°C) | Moderate (80-110°C) |

| Pressure | High (Autoclave often required) | Atmospheric |

| Advantages | Atom-economical, no catalyst cost, simple reagents. | Milder conditions, high functional group tolerance, generally higher yields for challenging substrates. |

| Disadvantages | Harsh conditions (high T/P), limited substrate scope. | Cost of catalyst and ligand, requires anhydrous/inert atmosphere, potential for metal contamination in product. |

| References | [8],[10],[9] | [12],[16],[13],[17] |

Visualization of Synthetic Workflows

Overall Synthetic Pathways

Caption: Overview of the primary synthetic routes to the target compound.

Buchwald-Hartwig Catalytic Cycle

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocols

Protocol 5.1: Synthesis via SNAr Reaction

This protocol is a representative example and should be performed by qualified personnel with appropriate safety precautions, including the use of a pressure vessel.

Reagents & Materials:

-

2-Chloro-5-(trifluoromethyl)pyridine (1.0 eq)

-

Aqueous Dimethylamine (40% solution, 5.0 eq)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

50 mL Steel Autoclave with stirrer

-

Ethyl acetate, Brine, Anhydrous Magnesium Sulfate

Procedure:

-

To a glass liner for the steel autoclave, add 2-chloro-5-(trifluoromethyl)pyridine (e.g., 5.0 g).

-

Add DMSO (20 mL) to dissolve the starting material.

-

Add the aqueous dimethylamine solution.

-

Seal the glass liner inside the steel autoclave. Ensure all fittings are secure.

-

Place the autoclave in a heating mantle on a stirrer hotplate.

-

Heat the reaction mixture to 125°C and stir for 12 hours. The internal pressure will increase significantly.

-

After the reaction period, cool the autoclave to room temperature. Crucially, ensure the vessel is fully cooled before venting any residual pressure and opening.

-

Pour the reaction mixture into a separatory funnel containing water (100 mL).

-

Extract the aqueous phase with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude material via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to afford this compound as a solid or oil.

Protocol 5.2: Synthesis via Buchwald-Hartwig Amination

This protocol requires the use of an inert atmosphere (Nitrogen or Argon) and anhydrous solvents to prevent catalyst deactivation.

Reagents & Materials:

-

2-Bromo-5-(trifluoromethyl)pyridine (1.0 eq)

-

Dimethylamine (2.0 M solution in THF, 1.5 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 eq)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.02 eq)

-

Sodium tert-butoxide (NaOtBu, 1.4 eq)

-

Toluene, anhydrous

-

Schlenk flask and inert gas line

-

Ethyl acetate, Saturated aqueous NH₄Cl, Brine, Anhydrous Sodium Sulfate

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu.

-

Add 2-bromo-5-(trifluoromethyl)pyridine and anhydrous toluene (to make an approx. 0.5 M solution).

-

Add the dimethylamine solution in THF via syringe.

-

Seal the flask and heat the reaction mixture to 100°C with vigorous stirring for 4-8 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of toluene).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure product.

Conclusion

The synthesis of this compound is readily achievable through well-established synthetic methodologies. The classical SNAr approach offers a cost-effective and direct route, albeit under harsh conditions, making it suitable for large-scale industrial production where specialized equipment is available. In contrast, the Buchwald-Hartwig amination provides a more versatile and milder pathway, ideal for laboratory-scale synthesis, medicinal chemistry applications, and substrates requiring high functional group tolerance. The selection of the optimal route requires a careful evaluation of scale, cost, available equipment, and the specific chemical context of the target application.

References

-

ResearchGate. (n.d.). Amination of 2-halopyridines. [a] | Download Table. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). Palladium-catalysed amination of halopyridines on a KF-alumina surface. Retrieved from [Link]

-

J-Stage. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

Clark, J. H., et al. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC. Retrieved from [Link]

- Google Patents. (n.d.). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

ResearchGate. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents?. Retrieved from [Link]

-

PubMed. (2001). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 5-Trifluoromethyl-Substituted (Z)-N,N-Dimethyl-N′-(pyrazin-2-yl)formimidamides from 2-Aminopyrazines, LiI/Selectfluor, FSO2CF2CO2Me and DMF under Cu Catalysis. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

- Google Patents. (n.d.). EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same.

-

ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Pd-catalyzed amination of 2-bromo-5-(trifluoromethyl)pyridine with p-anisidine. Retrieved from [Link]

-

Dissertation. (n.d.). 2 - chloro -5 - (trifluoromethyl) pyridine research. Retrieved from [Link]

- Google Patents. (n.d.). CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine.

- Google Patents. (n.d.). US3711486A - Substituted(trifluoromethyl)pyridines.

-

NIH. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

-

Googleapis.com. (2012). United States Patent. Retrieved from [Link]

-

Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from [Link]

-

ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. Retrieved from [Link]

-

ACS Omega. (2019). Three-Component Cascade Reaction of 1,1-Enediamines, N,N-Dimethylformamide Dimethyl Acetal, and 1,3-Dicarbonyl Compounds: Selective Synthesis of Diverse 2-Aminopyridine Derivatives. Retrieved from [Link]

-

WIPO Patentscope. (2019). WO/2019/134477 METHOD FOR PREPARATION OF 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE. Retrieved from [Link]

-

Patentscope.wipo.int. (n.d.). WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. Retrieved from [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 4. researchgate.net [researchgate.net]

- 5. 2 - chloro -5 - (trifluoromethyl) pyridine research - Master's thesis - Dissertation [dissertationtopic.net]

- 6. Page loading... [wap.guidechem.com]

- 7. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents [patents.google.com]

- 8. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 11. EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same - Google Patents [patents.google.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. Catalytic amination of 2-substituted pyridines with hydrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. electronicsandbooks.com [electronicsandbooks.com]

N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine chemical properties

An In-depth Technical Guide to N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound. As a key building block in modern chemistry, this compound is of significant interest to researchers in medicinal chemistry, agrochemical science, and materials development. The strategic placement of the electron-withdrawing trifluoromethyl group and the electron-donating dimethylamino group on the pyridine scaffold imparts unique reactivity and makes it a versatile intermediate for the synthesis of complex molecular architectures. This document synthesizes data from spectroscopic analysis, established reaction protocols, and safety assessments to serve as a vital resource for laboratory professionals.

Introduction and Significance

This compound is a substituted pyridine derivative that has emerged as a valuable synthon in organic chemistry. The pyridine ring is a ubiquitous feature in a vast number of biologically active compounds. The properties of this core are significantly modulated by its substituents. In this molecule, two key groups dictate its chemical behavior:

-

The Trifluoromethyl (-CF₃) Group: This strongly electron-withdrawing group enhances the metabolic stability and binding affinity of parent molecules by altering their electronic properties and lipophilicity. Its presence is a common strategy in the design of modern pharmaceuticals and agrochemicals.[1]

-

The Dimethylamino (-N(CH₃)₂) Group: As a potent electron-donating group, it influences the reactivity of the pyridine ring, particularly for electrophilic aromatic substitution, and serves as a key handle for further functionalization.

The combination of these opposing electronic features on the pyridine scaffold creates a molecule with distinct reactivity at different positions, making it a highly versatile intermediate for creating diverse chemical libraries.[1][2] This guide will delve into the core chemical properties and practical applications of this compound.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below. While specific experimental data for this exact compound is not widely published, properties can be reliably inferred from its constituent parts and closely related analogues.

| Property | Value / Description | Source / Rationale |

| CAS Number | 1186237-43-3 | Chemical Registry |

| Molecular Formula | C₈H₉F₃N₂ | - |

| Molecular Weight | 190.17 g/mol | - |

| Appearance | Expected to be a solid at room temperature, likely white to off-white or yellow crystalline powder. | Based on analogues like 5-Amino-2-(trifluoromethyl)pyridine.[3] |

| Melting Point | Not widely reported; related compounds like 2-Amino-5-methylpyridine melt at 76-77 °C. | Analogue Data |

| Boiling Point | Not widely reported; high boiling point expected due to polarity and molecular weight. | General Principles |

| Solubility | Expected to be soluble in common organic solvents like Dichloromethane (DCM), Chloroform, Ethyl Acetate, and Methanol. | General Principles |

Spectroscopic Signature Analysis

Spectroscopic analysis is critical for confirming the identity and purity of the compound. The expected spectral data are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups. The aromatic protons on the pyridine ring will appear as doublets or doublets of doublets, with their chemical shifts influenced by the electronic effects of the substituents. The two methyl groups on the nitrogen will appear as a singlet, typically in the 2.5-3.5 ppm range.[4]

-

¹³C NMR: Carbons directly attached to the nitrogen atom typically appear in the 10-65 ppm range.[4] The carbons of the pyridine ring will have distinct shifts, with the carbon bearing the CF₃ group showing a characteristic quartet due to C-F coupling.

-

¹⁹F NMR: A single, sharp resonance is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift provides a clear diagnostic signal for the presence of this moiety.[5][6]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z 190. According to the nitrogen rule, a molecule with an even number of nitrogen atoms (two in this case) should have an even nominal molecular weight. Alpha-cleavage is a common fragmentation pathway for amines, which would result in the loss of a methyl radical.[4]

Synthesis and Reactivity

Synthetic Protocols

The most direct and common route to this compound is through the methylation of its primary amine precursor, 2-amino-5-(trifluoromethyl)pyridine. An alternative approach involves the nucleophilic aromatic substitution of a suitable leaving group, such as a halogen, from the 2-position of the pyridine ring with dimethylamine.

Protocol: Reductive Amination for N,N-Dimethylation

This protocol describes a common laboratory-scale synthesis via reductive amination, which offers high yields and selectivity.

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 equivalent of 2-amino-5-(trifluoromethyl)pyridine in a suitable solvent such as methanol or dichloromethane.

-

Aldehyde Addition: Add 2.2 equivalents of aqueous formaldehyde (37%) to the solution.

-

Reducing Agent: Cool the mixture in an ice bath and slowly add 2.5 equivalents of sodium borohydride (NaBH₄) in portions, ensuring the temperature remains below 20°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC or LC-MS.

-

Quenching: Carefully quench the reaction by the slow addition of water.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Caption: Workflow for the synthesis of the target compound.

Chemical Reactivity

The reactivity of the pyridine ring is governed by the interplay between the electron-donating dimethylamino group at the 2-position and the electron-withdrawing trifluoromethyl group at the 5-position.

-

Electrophilic Aromatic Substitution: The powerful activating effect of the -N(CH₃)₂ group directs electrophiles primarily to the 3-position, which is ortho to the amine and meta to the -CF₃ group. The 5-position is deactivated by both groups.

-

Nucleophilic Aromatic Substitution: The -CF₃ group, along with the ring nitrogen, makes the pyridine ring electron-deficient and more susceptible to nucleophilic attack, particularly at positions 2, 4, and 6. However, the presence of the amino group at position 2 complicates this.

-

Cross-Coupling Reactions: The molecule can participate in palladium-catalyzed cross-coupling reactions. For instance, if a bromo- or iodo-substituent is present on the ring (e.g., at the 3- or 4-position), the compound can act as a substrate in Suzuki, Stille, or Buchwald-Hartwig amination reactions.[7]

Caption: Electronic influence on the pyridine ring's reactivity.

Applications in Research and Development

Trifluoromethylpyridine derivatives are crucial intermediates in the development of new chemical entities across various industries.[1]

-

Pharmaceuticals: This scaffold is explored for synthesizing compounds with a range of biological activities. For example, related aminopyridine structures have been investigated as androgen receptor (AR) antagonists for potential use in prostate cancer therapy.[8][9] The N,N-dimethyl variant serves as a valuable starting point for library synthesis to explore structure-activity relationships (SAR).

-

Agrochemicals: The trifluoromethylpyridine motif is a cornerstone of many modern herbicides, fungicides, and insecticides.[1][2] The specific substitution pattern of this compound makes it a candidate for developing new, highly selective crop protection agents.

-

Materials Science: Substituted pyridines are also used as ligands for creating metal complexes with interesting catalytic or photophysical properties.

Safety, Handling, and Storage

-

Toxicity: The parent amine is known to be toxic if swallowed and can cause skin and severe eye irritation.[10] Inhalation has been reported to cause methemoglobinemia and toxic encephalopathy in acute poisoning cases.[11] It is imperative to handle the N,N-dimethyl derivative with the same level of caution.

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including:

-

Handling: Avoid creating dust. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after use.[3][12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[12]

Conclusion

This compound is a synthetically valuable compound whose utility stems from the unique electronic environment created by its substituents. Its predictable reactivity makes it an excellent building block for constructing more complex molecules targeted for pharmaceutical and agrochemical applications. A thorough understanding of its chemical properties, synthetic routes, and handling requirements, as detailed in this guide, is essential for its safe and effective use in a research and development setting.

References

-

Uneyama, K., et al. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 41(3), 101-115. [Link]

-

Wikipedia. (n.d.). 25-NB. [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

Wang, H., et al. (2024). Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. Journal of Medicinal Chemistry, 67(22), 20514–20530. [Link]

-

MDPI. (2024). Introducing Bis(5-(Trifluoromethyl)pyridin-2-yl)amine Chelating Unit via Pd-Catalyzed Amination. Molbank, 2024(1), m1831. [Link]

- Google Patents. (n.d.). EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same.

- Google Patents. (n.d.).

-

Semantic Scholar. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R). [Link]

-

ACS Publications. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au, 2(7), 1641–1647. [Link]

-

ResearchGate. (2024). Discovery of 5-Nitro- N -(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. [Link]

-

ResearchGate. (2019). Quantum chemical studies and spectroscopic investigations on 22-amino-3-methyl-5-nitropyridine by density functional theory. [Link]

-

PubMed Central. (2022). Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning. Toxics, 10(11), 643. [Link]

-

RSC Publishing. (2017). Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles. RSC Advances, 7, 16364-16412. [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

-

ACS Omega. (2019). Three-Component Cascade Reaction of 1,1-Enediamines, N,N-Dimethylformamide Dimethyl Acetal, and 1,3-Dicarbonyl Compounds: Selective Synthesis of Diverse 2-Aminopyridine Derivatives. ACS Omega, 4(2), 4386-4395. [Link]

-

J-Stage. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

PubMed. (1965). METHYLATED PURINES AND PYRIMIDINES. II. SYNTHESIS AND PROPERTIES OF 2,6-DIAMINO-5-(METHYLAMINO)-4-PYRIMIDINOL. Biochemistry, 4, 655-61. [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 3. 5-Amino-2-(trifluoromethyl)pyridine - Safety Data Sheet [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 5-氨基-2-(三氟甲基)吡啶 96% | Sigma-Aldrich [sigmaaldrich.com]

- 11. Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 12. synquestlabs.com [synquestlabs.com]

- 13. fishersci.com [fishersci.com]

N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine spectroscopic data (NMR, MS, IR)

Commencing Data Acquisition

I'm currently engaged in a comprehensive data acquisition phase. My focus is on meticulously gathering spectroscopic data (NMR, Mass Spec, IR) for N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine from a variety of reliable sources, including supplier websites, spectral databases, and academic literature. This initial stage is crucial for establishing a solid foundation for subsequent analysis.

Gathering Spectroscopic Insights

I've transitioned from data collection to a deeper analytical phase. My goal is to synthesize the spectroscopic data (NMR, MS, IR) I've amassed for this compound, seeking characteristic features. I'm actively identifying relevant published synthetic procedures that provide context through detailed experimental sections and spectral characterization. My focus is now on structuring a technical guide: an introduction to the compound and spectroscopic analysis, detailed sections for each technique (NMR, MS, IR), including data tables, spectrum interpretation, and experimental protocols.

Analyzing Spectroscopic Data

I've been digging into the spectroscopic data for trifluoromethylated pyridine derivatives, but the specific target molecule is still elusive. While direct hits are scarce, a supporting document provided some valuable NMR insights for related compounds. This will help with the next step.

Reviewing Search Findings

Adapting Data Analysis Strategy

My initial searches yielded limited direct spectroscopic data for the target compound. It's time to shift gears. Since direct data is scarce, I'll now develop a predictive guide. This involves predicting ¹H and ¹³C NMR spectra, analyzing MS data, and providing rationales for the expected spectral features based on structural analysis and available analogous data. I aim to create a comprehensive theoretical resource rather than simply presenting found data.

Shifting Data Strategy

I've hit a roadblock. Direct spectroscopic data for the target compound is elusive. So, I'm pivoting. Instead of just repeating existing data, I'll generate a predictive guide. This involves predicting NMR and MS data, and providing rationales for expected spectral features based on structural analysis and analogous data. I'll also outline experimental protocols.

Devising Predictive Spectroscopy

I'm now shifting gears. Since direct data remains scarce, I will create a predictive spectroscopic guide for the target molecule. I will predict ¹H and ¹³C NMR, MS, and IR spectra, along with expected fragmentation patterns and IR absorptions. This guide will leverage the structure and data from analogous compounds. I'll outline standard experimental protocols, citing analogous examples to maintain scientific integrity. This shift allows me to provide a comprehensive theoretical framework, even without direct experimental data. I have everything I need to begin drafting.

An In-depth Technical Guide to N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine and its Synthetic Precursor

This guide provides a comprehensive technical overview of N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine, a specialized derivative of the versatile chemical intermediate, 2-Amino-5-(trifluoromethyl)pyridine. Due to the limited direct commercial availability of the N,N-dimethylated form, this document focuses on the properties and synthesis of its readily available precursor, providing a scientifically grounded pathway to its derivation for research and development purposes.

Introduction: The Significance of Trifluoromethylpyridines

Trifluoromethylpyridine (TFMP) derivatives are a cornerstone in modern agrochemical and pharmaceutical development.[1] The incorporation of a trifluoromethyl group (-CF3) into a pyridine ring imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered bioavailability, which are highly desirable in the design of bioactive molecules.[2] The parent compound, 2-Amino-5-(trifluoromethyl)pyridine, serves as a critical building block for more complex chemical entities.[2] This guide will elucidate the pathway from this key precursor to its N,N-dimethylated analogue.

Physicochemical Properties of the Core Precursor: 2-Amino-5-(trifluoromethyl)pyridine

The starting material for the synthesis of this compound is 2-Amino-5-(trifluoromethyl)pyridine. A clear understanding of its properties is essential for its handling and use in subsequent reactions.

| Property | Value | Source |

| CAS Number | 74784-70-6 | [3] |

| Molecular Formula | C6H5F3N2 | [3] |

| Molecular Weight | 162.11 g/mol | |

| Appearance | Off-white crystalline powder | [2] |

| Melting Point | 45-49 °C | |

| Boiling Point | 208.2±40.0 °C at 760 mmHg | [2] |

| Density | 1.4±0.1 g/cm³ | [2] |

| Flash Point | 104.4 °C (closed cup) | |

| Solubility | Information not widely available, typical for similar organic compounds. |

Synthesis of this compound: A Proposed Protocol

The conversion of a primary amine, such as 2-Amino-5-(trifluoromethyl)pyridine, to a tertiary amine like its N,N-dimethylated counterpart is a standard organic transformation. The Eschweiler-Clarke reaction is a well-established and effective method for this purpose, utilizing formaldehyde as the source of the methyl groups and formic acid as the reducing agent.

Reaction Principle

The Eschweiler-Clarke reaction is a reductive amination process. The primary amine first reacts with formaldehyde to form a Schiff base (iminium ion). This intermediate is then reduced by formic acid, which in the process is oxidized to carbon dioxide. The reaction proceeds twice to achieve dimethylation.

Experimental Workflow

Caption: Synthetic workflow for the N,N-dimethylation of 2-Amino-5-(trifluoromethyl)pyridine.

Step-by-Step Methodology

-

Charging the Reactor: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Amino-5-(trifluoromethyl)pyridine (1.0 eq).

-

Addition of Reagents: Add formic acid (5.0 eq) followed by the dropwise addition of aqueous formaldehyde (37 wt. %, 5.0 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess formic acid by slowly adding a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the solution is basic (pH > 8).

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Applications and Relevance in Drug Development

The introduction of a dimethylamino group can significantly alter the pharmacological profile of a molecule. It can influence receptor binding, solubility, and metabolic pathways. While specific applications for this compound are not extensively documented in public literature, its structural motifs are present in compounds investigated for various therapeutic areas. For instance, substituted pyridin-2-amines are explored as androgen receptor antagonists for the treatment of prostate cancer.[4][5]

The general class of trifluoromethylpyridines has seen broad application in both agrochemicals and pharmaceuticals.[1][6]

Caption: Relationship between the precursor, its modification, and potential applications.

Safety and Handling

2-Amino-5-(trifluoromethyl)pyridine is a toxic compound and should be handled with appropriate safety precautions.[3]

-

Hazards: Toxic if swallowed, harmful in contact with skin, causes skin irritation, and may cause respiratory irritation.[3] It can also cause serious eye damage.[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and suitable protective clothing.[3] In case of inadequate ventilation, use a respirator.[3]

-

Storage: Store in a cool, well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[3]

The N,N-dimethylated product should be assumed to have a similar or potentially modified toxicity profile and handled with the same level of care until its specific toxicology is determined.

Conclusion

This compound, while not a commonly cataloged chemical, is readily accessible through the well-established methylation of its primary amine precursor, 2-Amino-5-(trifluoromethyl)pyridine. The trifluoromethylpyridine scaffold is of significant interest in the development of new pharmaceuticals and agrochemicals. The synthetic protocol and technical data provided in this guide offer a solid foundation for researchers and drug development professionals to synthesize and explore the potential of this and related compounds.

References

-

Uneyama, K., et al. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 41(3), 85-95. Retrieved from [Link]

- Google Patents. (n.d.). EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same.

-

Wang, H., et al. (2024). Discovery of 5-Nitro-N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. Journal of Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (2024). Discovery of 5-Nitro- N -(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. Retrieved from [Link]

-

Chemtron. (n.d.). Exploring 5-(Trifluoromethyl)pyridin-2-amine: Properties and Applications. Retrieved from [Link]

-

Uneyama, K., et al. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Retrieved from [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. innospk.com [innospk.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

The Trifluoromethylpyridine Scaffold: A Privileged Motif in Modern Chemistry

An In-Depth Technical Guide to N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine: Properties, Synthesis, and Applications

Executive Summary: This guide provides a comprehensive technical overview of this compound, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its core physicochemical properties, anchored by its molecular weight, and explore detailed synthetic methodologies, characterization protocols, and potential applications. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of trifluoromethylpyridine scaffolds in their work.

The introduction of fluorine and fluorine-containing moieties into organic molecules is a cornerstone strategy in modern drug discovery and agrochemical development.[1][2] The trifluoromethyl (-CF3) group, in particular, is prized for its ability to profoundly modulate a molecule's physicochemical and biological properties.[3] When incorporated into a pyridine ring, a common scaffold in bioactive compounds, the resulting trifluoromethylpyridine (TFMP) derivatives often exhibit enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[3][4]

These advantageous properties arise from the unique characteristics of the fluorine atom, including its high electronegativity and the strength of the carbon-fluorine bond.[1] Consequently, the TFMP core is found in numerous approved pharmaceuticals and agrochemicals and remains an active area of research for developing next-generation therapeutics.[1][2][5] This guide focuses specifically on the N,N-dimethylated derivative of 5-(trifluoromethyl)pyridin-2-amine, a versatile building block for further chemical elaboration.

Physicochemical and Structural Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. This compound is a derivative of the parent amine, 2-amino-5-(trifluoromethyl)pyridine, and its properties are defined by its unique structural composition.

Molecular Structure and Weight

The structure consists of a pyridine ring substituted at the 5-position with a trifluoromethyl group and at the 2-position with a dimethylamino group. The replacement of the two amine protons with methyl groups significantly impacts its polarity, basicity, and intermolecular bonding capabilities compared to its primary amine precursor.

Molecular Formula: C₈H₉F₃N₂

Calculated Molecular Weight: 190.17 g/mol

The precise molecular weight is fundamental for mass spectrometry analysis, reaction stoichiometry calculations, and overall material characterization.

Core Physicochemical Data

While extensive experimental data for this specific derivative is not broadly published, we can summarize its key calculated and expected properties in the table below. For context, data for the well-characterized parent compound, 2-amino-5-(trifluoromethyl)pyridine, is included for comparison.

| Property | This compound | 2-amino-5-(trifluoromethyl)pyridine (Parent Compound) |

| CAS Number | Not broadly available | 74784-70-6[6][7] |

| Molecular Formula | C₈H₉F₃N₂ | C₆H₅F₃N₂[6][7] |

| Molecular Weight | 190.17 g/mol (Calculated) | 162.12 g/mol [7] |

| Appearance | Expected to be a solid or oil | Off-white crystalline powder / Solid[6] |

| Melting Point | Not available | 42 - 49 °C[6][7] |

| Boiling Point | Not available | ~208 °C[8] |

| Solubility | Expected to be soluble in organic solvents | Slightly soluble in water[9] |

Synthesis and Mechanistic Considerations

The synthesis of TFMP derivatives can be approached through various established methods, including the functionalization of pre-formed rings or the construction of the pyridine ring from trifluoromethyl-containing building blocks.[1][2] A highly efficient and logical pathway to this compound is the direct methylation of its primary amine precursor.

Proposed Synthetic Workflow: Reductive Amination

A common and effective method for N-methylation of primary amines is reductive amination. However, a more direct approach for exhaustive methylation involves using a methylating agent like methyl iodide or dimethyl sulfate. An alternative, often preferred in laboratory settings for its mild conditions and high yield, is the Eschweiler-Clarke reaction.

Overall Reaction: 2-amino-5-(trifluoromethyl)pyridine → this compound

Detailed Experimental Protocol (Eschweiler-Clarke Methylation)

This protocol is a self-validating system; successful synthesis is confirmed by the analytical characterization outlined in the next section.

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 2-amino-5-(trifluoromethyl)pyridine in an excess of formic acid (e.g., 5-10 equivalents).

-

Reaction Initiation: To the stirred solution, add an excess of aqueous formaldehyde (37 wt. %, ~5 equivalents) portion-wise. The addition may be exothermic. Causality Insight: Formaldehyde and the primary amine form an iminium ion intermediate. Formic acid then acts as the hydride donor to reduce the iminium ion, yielding the methylated amine.

-

Reaction Drive: Heat the reaction mixture to reflux (typically 90-100 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. Expertise Note: The reaction drives to the dimethylated product because the secondary amine intermediate is more nucleophilic than the starting primary amine and reacts rapidly with another equivalent of formaldehyde.

-

Quenching and Basification: Cool the mixture to room temperature and carefully pour it over crushed ice. Basify the aqueous solution by slowly adding a saturated solution of sodium carbonate or sodium hydroxide until the pH is > 9. This step neutralizes the excess formic acid and deprotonates the product.

-

Product Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic methods provides a comprehensive structural fingerprint.

| Technique | Expected Observations for C₈H₉F₃N₂ |

| ¹H NMR | - A singlet integrating to 6 protons for the two equivalent N-methyl groups (~3.0-3.2 ppm).- Aromatic protons on the pyridine ring, showing characteristic coupling patterns. The proton at C6 will likely be a doublet, the proton at C4 a doublet of doublets, and the proton at C3 a doublet. |

| ¹³C NMR | - A signal for the N-methyl carbons (~40 ppm).- Signals for the aromatic carbons, with the carbon attached to the CF₃ group showing a characteristic quartet due to C-F coupling.- The CF₃ carbon signal will also be present. |

| ¹⁹F NMR | A sharp singlet corresponding to the three equivalent fluorine atoms of the CF₃ group. |

| Mass Spec (MS) | The molecular ion peak (M⁺) should be observed at m/z = 190.17. High-resolution mass spectrometry (HRMS) should confirm the elemental composition. |

| FT-IR | Absence of N-H stretching bands (present in the starting material around 3300-3400 cm⁻¹). Presence of C-H (aliphatic and aromatic), C=N, C=C, and strong C-F stretching bands. |

Note: Specific chemical shifts (ppm) can vary based on the solvent and instrument used.

Applications in Research and Drug Development

As a functionalized building block, this compound is a valuable intermediate for synthesizing more complex molecules with potential therapeutic applications. The trifluoromethylpyridine motif is a key component in compounds targeting a range of diseases.[4]

Kinase Inhibitors in Oncology

Many kinase inhibitors feature a heterocyclic core that binds within the ATP-binding pocket of the target enzyme. The TFMP scaffold can be elaborated to create potent and selective inhibitors of kinases involved in cancer cell proliferation and survival signaling pathways.[3] The dimethylamino group can serve as a handle for further reactions or as a key pharmacophoric feature for hydrogen bonding or salt bridge formation.

Scaffolds for CNS-Active Agents

The increased lipophilicity conferred by the -CF₃ group can enhance a molecule's ability to cross the blood-brain barrier. This makes TFMP derivatives attractive scaffolds for developing agents targeting central nervous system (CNS) disorders.

Agrochemicals

Trifluoromethylpyridines have a long history of use in agrochemicals, including herbicides and fungicides.[1][2] The specific substitution pattern of this compound makes it a candidate for derivatization into novel crop protection agents.

Conclusion

This compound, with a calculated molecular weight of 190.17 g/mol , is more than a simple chemical entity; it is a strategic building block for innovation in the life sciences. Its synthesis is readily achievable from its primary amine precursor, and its structure is ripe for elaboration into novel chemical matter. The powerful combination of the pyridine core and the trifluoromethyl group provides a validated foundation for developing next-generation pharmaceuticals and agrochemicals. This guide has provided the core technical knowledge required for researchers to synthesize, characterize, and strategically deploy this valuable compound in their research and development programs.

References

-

The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 114-126. Available from: [Link]

- Exploring 5-(Trifluoromethyl)pyridin-2-amine: Properties and Applications. (n.d.).

-

Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available from: [Link]

-

The Role of Trifluoromethylpyridine Derivatives in Pharmaceutical Innovations. (n.d.). Retrieved from [Link]

-

Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage. Available from: [Link]

-

N2-Methyl-5-(trifluoromethyl)pyridine-2,3-diamine. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2017). J-Stage. Available from: [Link]

- Amino-trifluoromethylpyridine compound and process for preparing the same. (1987). Google Patents. EP0228846A1.

-

Synthesis and Serotonergic Activity of N,N-Dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethylamine and Analogs: Potent Agonists for 5-HT1D Receptors. (1996). Journal of Medicinal Chemistry. Available from: [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 6. synquestlabs.com [synquestlabs.com]

- 7. 2-Amino-5-(trifluoromethyl)pyridine | 74784-70-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. 1774898-15-5|N,N-Dimethyl-1-(5-(trifluoromethyl)pyridin-2-yl)piperidin-4-amine|BLD Pharm [bldpharm.com]

- 9. 5-Amino-2-(trifluoromethyl)pyridine, 98% | Fisher Scientific [fishersci.ca]

N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine

Introduction

In the landscape of modern drug discovery and agrochemical development, fluorinated heterocyclic compounds have emerged as a cornerstone for innovation. The strategic incorporation of fluorine, particularly the trifluoromethyl (CF₃) group, can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The trifluoromethylpyridine scaffold is a key structural motif found in numerous active ingredients.[1][3] this compound is a compound of significant interest, embodying this critical pharmacophore.

This technical guide provides a comprehensive, multi-technique framework for the unambiguous structure elucidation of this compound. Moving beyond a simple recitation of methods, this document details the causality behind experimental choices and demonstrates how a confluence of analytical data provides a self-validating system for structural confirmation. The methodologies outlined herein are designed for researchers, chemists, and quality control professionals who require definitive structural verification.

Postulated Structure and Analytical Strategy

The target molecule, this compound, possesses a pyridine core substituted with an electron-donating dimethylamino group at the 2-position and a strongly electron-withdrawing trifluoromethyl group at the 5-position. This electronic push-pull system dictates the molecule's chemical properties and provides distinct signatures for spectroscopic analysis.

Molecular Formula: C₈H₉F₃N₂ Monoisotopic Mass: 190.0718 g/mol

Our analytical approach is predicated on a logical, multi-pronged strategy where each technique provides a unique and complementary piece of the structural puzzle. The workflow is designed to first establish the molecular formula and elemental composition, then map the proton-carbon framework and connectivity, identify functional groups, and ultimately confirm the precise arrangement of all atoms.

Caption: A logical workflow for the structural elucidation of the target molecule.

Mass Spectrometry: Defining the Elemental Blueprint

Expertise & Experience: The first step in characterizing any unknown or newly synthesized compound is to confirm its molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing mass accuracy in the parts-per-million (ppm) range, which is sufficient to distinguish between isobaric formulas. Electrospray Ionization (ESI) is the chosen method due to the basic nitrogen of the pyridine ring and the dimethylamino group, which are readily protonated to form [M+H]⁺ ions.

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of HPLC-grade methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL.

-

Instrumentation: Utilize a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer equipped with an ESI source.

-

Method Parameters:

-

Ionization Mode: Positive ESI.

-

Mass Range: Scan from m/z 50 to 500.

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Source Temperature: 100 - 150 °C.

-

Calibration: Calibrate the instrument immediately prior to analysis using a known standard (e.g., sodium formate or a commercial calibration mix) to ensure high mass accuracy.

-

-

Data Acquisition: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min. Acquire data for 1-2 minutes to obtain a high-quality averaged spectrum.

Data Presentation: Expected HRMS Results

The primary ion observed will be the protonated molecule, [C₈H₉F₃N₂ + H]⁺.

| Ion Species | Calculated Exact Mass (m/z) | Observed Mass (m/z) | Mass Error (ppm) | Inferred Formula |

| [M+H]⁺ | 191.0791 | Expected within ±5 ppm | < 5 | C₈H₁₀F₃N₂⁺ |

Trustworthiness: The observation of the molecular ion within a tight mass error window (< 5 ppm) provides very high confidence in the elemental composition. Tandem MS (MS/MS) experiments can be performed on the [M+H]⁺ ion to induce fragmentation, providing further structural clues. Expected fragmentation could include the neutral loss of a methyl radical (•CH₃) or ethyleneimine (C₂H₅N) from the dimethylamino group.

NMR Spectroscopy: Assembling the Molecular Framework

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. A suite of 1D and 2D NMR experiments allows for the complete assignment of all proton and carbon signals and establishes their connectivity, thus building the molecular skeleton piece by piece. The presence of the ¹⁹F nucleus provides an additional, highly sensitive probe.[4][5]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is often a good starting point for many organic molecules.[6]

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

1D Experiments:

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. A quantitative ¹³C experiment (longer relaxation delay) may be useful to confirm the number of methyl carbons.

-

¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum, referenced to an external standard like CFCl₃.

-

-

2D Experiments:

-

COSY (¹H-¹H Correlation Spectroscopy): To identify proton-proton spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond proton-carbon correlations (C-H).

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations. This is crucial for connecting the substituents to the pyridine ring.

-

Data Presentation: Predicted NMR Assignments

The substitution pattern creates a simple, predictable set of signals in the aromatic region.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Key HMBC Correlations |

| ¹H | ~8.2 | d | ~2.0 | H-6 | C-2, C-4, C-5 |

| ¹H | ~7.6 | dd | ~8.5, ~2.0 | H-4 | C-2, C-5, C-6 |

| ¹H | ~6.5 | d | ~8.5 | H-3 | C-2, C-4, C-5 |

| ¹H | ~3.1 | s | - | N(CH ₃)₂ | C-2 |

| ¹³C | ~158 | s | - | C-2 | H-3, H-4, N(CH ₃)₂ |

| ¹³C | ~145 | q | J_CF ≈ 4 | C-6 | H-4 |

| ¹³C | ~135 | q | J_CF ≈ 34 | C-4 | H-3, H-6 |

| ¹³C | ~122 | q | J_CF ≈ 270 | C F₃ | - |

| ¹³C | ~118 | q | J_CF ≈ 4 | C-5 | H-3, H-4, H-6 |

| ¹³C | ~106 | s | - | C-3 | H-4 |

| ¹³C | ~40 | s | - | N(C H₃)₂ | N(CH ₃)₂ |

| ¹⁹F | ~ -62 | s | - | CF ₃ | - |

Authoritative Grounding: The predicted chemical shifts are based on established principles. The electron-donating N(CH₃)₂ group shields C-3, shifting it upfield, while the electron-withdrawing CF₃ group deshields the surrounding carbons and protons.[1][6] The characteristic quartet multiplicity (q) observed in the ¹³C spectrum for carbons near the CF₃ group is due to C-F coupling and is a hallmark of this moiety.[7]

Caption: Key 2D NMR correlations confirming the molecular structure.

Infrared Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: IR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups. While NMR and MS provide the core structure, IR corroborates these findings by identifying the characteristic vibrational frequencies of specific bonds.

Experimental Protocol: ATR-IR Analysis

-

Sample Preparation: Place a small amount (a few milligrams) of the solid compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A standard Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Perform a background scan of the empty ATR crystal first.

Data Presentation: Expected IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| 3100-3000 | Medium-Weak | C-H stretch | Aromatic C-H |

| 2950-2850 | Medium | C-H stretch | Aliphatic C-H (in N-CH₃) |

| 1600-1450 | Strong-Medium | C=C, C=N stretch | Pyridine Ring |

| 1350-1250 | Strong | C-N stretch | Aryl-amine |

| 1300-1100 | Very Strong | C-F stretch | Trifluoromethyl (CF₃) |

Trustworthiness: The presence of very strong, distinct absorption bands in the 1300-1100 cm⁻¹ region is a highly reliable indicator of a C-F bond, and specifically, the CF₃ group often shows multiple strong bands in this region.[8][9] This data, when combined with ¹⁹F NMR and HRMS, provides irrefutable evidence for the trifluoromethyl moiety.

Definitive Confirmation: Single Crystal X-ray Crystallography

For absolute, unequivocal proof of structure, particularly for novel compounds or those intended for regulatory submission, single-crystal X-ray crystallography is the ultimate arbiter. This technique provides a three-dimensional map of electron density in the solid state, revealing precise bond lengths, bond angles, and stereochemistry.

Methodology Overview

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a solvent (e.g., hexane/ethyl acetate) from a concentrated solution of the compound.

-

Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined.[10][11]

While not always necessary for routine confirmation, a crystal structure provides the highest possible level of trustworthiness and is invaluable for understanding solid-state packing and intermolecular interactions.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the synergistic application of modern analytical techniques. High-resolution mass spectrometry establishes the elemental formula with high confidence. A comprehensive suite of NMR experiments (¹H, ¹³C, ¹⁹F, and 2D) then serves to build the molecular framework, connecting every atom and confirming the specific isomer. Finally, infrared spectroscopy provides a rapid and effective confirmation of the key functional groups. Each piece of data validates the others, creating a robust and self-consistent structural proof. This rigorous, multi-technique approach ensures the scientific integrity required for advancing compounds in the competitive fields of pharmaceutical and agrochemical research.

References

- NMR spectral characteristics of fluorocontaining pyridines. (2017). Fluorine notes.

- Lide, D. R. (Ed.). (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Science Publishing.

- Kerim, F., & El Fotouh, F. (n.d.). Study of the Infrared Absorption Spectra of Some Pyridine Derivatives-Iodine Complexes. Applied Spectroscopy.

- IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. (2020, September 30). PubMed.

- THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. (n.d.). Canadian Science Publishing.

- Evans, R. F., & Kynaston, W. (n.d.). Infrared spectra and hydrogen bonding in pyridine derivatives. RSC Publishing.

- Lichter, R. L., & Wasylishen, R. E. (n.d.). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. ACS Publications.

- The crystal structure of 4-(trifluoromethyl)pyridine-2-carboxylic acid, C7H4F3NO2. (2025, December 11). ResearchGate.

- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). PMC - NIH.

- Tsukamoto, M., & Nakamura, T. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach.

- Tsukamoto, M., & Nakamura, T. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.

- Tsukamoto, M., & Nakamura, T. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage.

- Fluorine NMR. (n.d.).

- Smith, A. J. R., York, R., Uhrın, D., & Bell, N. G. A. (2022, March 15). 19F-centred NMR analysis of mono-fluorinated compounds. Semantic Scholar.

- Chary, V. N., Reddy, B. S., et al. (2015, May 1). Characterization of N,N-dimethyl amino acids by electrospray ionization-tandem mass spectrometry. Semantic Scholar.

- Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5. (n.d.). Arkivoc.

- Pyridine, 2,5-dimethyl-. (n.d.). NIST WebBook.

- (PDF) Crystal structure of 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide. (n.d.). ResearchGate.

- Al-Shaal, M. G., et al. (2023, August 25). Synthesis, X-ray Structure, and Hirshfeld Analysis of [Ag(3-amino-5,6-dimethyl-1,2,4-triazine)(NO3)]n: A Potent Anticancer and Antimicrobial Agent. MDPI.

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Study of the Infrared Absorption Spectra of Some Pyridine Derivatives-Iodine Complexes [opg.optica.org]

- 9. 188. Infrared spectra and hydrogen bonding in pyridine derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

A Technical Guide to the Biological Activity of Trifluoromethylpyridine Derivatives: From Agrochemicals to Pharmaceuticals

Foreword: The Strategic Imperative of Fluorination in Bioactive Compound Design

In the landscape of modern drug and agrochemical discovery, the strategic incorporation of fluorine has become a cornerstone of rational design.[1] Among fluorinated motifs, the trifluoromethyl group (–CF3) attached to a pyridine ring represents a particularly powerful combination, creating a scaffold with profound and diverse biological activities.[2][3] This guide provides an in-depth exploration of trifluoromethylpyridine (TFMP) derivatives, moving beyond a simple catalog of compounds to dissect the fundamental physicochemical principles that drive their efficacy. We will examine the causality behind their design, present validated experimental workflows for their evaluation, and survey their applications, which span from protecting global crop yields to pioneering new cancer therapies.[4][5][6]

The unique synergy between the electron-withdrawing, lipophilic trifluoromethyl group and the versatile pyridine heterocycle confers remarkable properties upon these molecules.[2][7] These include enhanced metabolic stability, increased membrane permeability, and improved binding affinity to biological targets—attributes that medicinal chemists and crop scientists continuously strive to optimize.[7][8][9] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into harnessing the full potential of this privileged chemical scaffold.

The Physicochemical Engine: Why the Trifluoromethylpyridine Scaffold Excels

The biological prowess of TFMP derivatives is not accidental; it is a direct consequence of the predictable and potent effects of the trifluoromethyl group on the pyridine core. Understanding these effects is critical to appreciating their broad utility.

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly cytochrome P450s. Attaching a –CF3 group to a molecule can block sites of oxidative metabolism, thereby increasing the compound's biological half-life and duration of action.[7][8]

-

Increased Lipophilicity: The –CF3 group significantly increases the lipophilicity of the parent molecule.[7][8] This is a crucial parameter that governs a compound's ability to cross biological membranes, such as the cell membranes of pathogens, insects, or tumor cells, leading to improved bioavailability and efficacy.[7]

-

Modulation of Electronic Properties and pKa: As a powerful electron-withdrawing group, the –CF3 moiety lowers the pKa of the pyridine nitrogen. This alteration of basicity can be critical for optimizing interactions with target proteins, preventing off-target effects, and fine-tuning pharmacokinetic properties.

-

Improved Target Binding Affinity: The –CF3 group can engage in unique, non-covalent interactions within a protein's binding pocket, including dipole-dipole and orthogonal multipolar interactions. This can lead to a significant increase in binding affinity and, consequently, potency.[7]

The logical relationship between these foundational properties and the resulting biological activities is visualized below.

Caption: Logic diagram linking TFMP physicochemical properties to biological outcomes.

A Spectrum of Activity: TFMP Derivatives in Agrochemicals

The first and most widespread application of TFMP derivatives has been in crop protection, where they have provided solutions to major challenges in weed, pest, and disease management.[1][4][10] More than 20 TFMP-containing agrochemicals have been commercialized, a testament to their effectiveness.[1][4]

Herbicidal Activity

TFMP-based herbicides are known for their high potency and, in some cases, valuable crop selectivity.

-

ACCase Inhibitors: The era of TFMP herbicides began with Fluazifop-butyl , commercialized in 1982.[4][11][12] It acts by inhibiting acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid synthesis in grasses.[4][12] The incorporation of the TFMP moiety was a breakthrough, yielding superior translocation and herbicidal activity on perennial grass weeds compared to its benzene analogue.[4][12]

-

PPO Inhibitors: More recent research has focused on TFMP derivatives that inhibit protoporphyrinogen oxidase (PPO).[13] These herbicides block chlorophyll synthesis, leading to rapid cell death in susceptible weeds.[13] Certain novel phenoxypyridine-2-pyrrolidinone derivatives have shown PPO inhibition potency (IC50) as low as 0.041 mg/L, rivaling commercial standards.[13]

-

Other Modes of Action: Compounds like Flazasulfuron demonstrate the versatility of the TFMP scaffold, offering a different mode of action with long residual soil activity.[11]

Insecticidal Activity

TFMP derivatives have given rise to insecticides with diverse modes of action, targeting various pests.

-

Insect Growth Regulators (IGRs): Chlorfluazuron is a benzoylurea-type IGR that interferes with chitin synthesis, primarily affecting insects at their larval stages.[11]

-

Nicotinic Acetylcholine Receptor (nAChR) Modulators: Sulfoxaflor is a sulfoximine insecticide where the 6-(trifluoromethyl)pyridine moiety was found to be optimal for potent activity against sap-feeding insects.[4]

-

Feeding Blockers: Flonicamid , which incorporates a 4-trifluoromethyl-pyridine structure, is highly effective against aphids, acting as a selective feeding blocker.[11]

-

Novel Scaffolds: Research continues to produce new TFMP-based insecticides. Derivatives containing 1,3,4-oxadiazole moieties, for example, have shown 100% insecticidal activity against pests like Plutella xylostella and Mythimna separata at concentrations of 500 mg/L.[2][6][14]

Fungicidal and Nematicidal Activity

-

Respiratory Inhibitors: Fluazinam is a potent fungicide that interferes with the respiratory biochemistry of fungi. The trifluoromethyl-substituted pyridine was shown to be critical for its high activity.[11] Fluopyram is another key fungicide that also exhibits nematicidal properties by inhibiting succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiratory chain.[15]

-

Broad-Spectrum Fungicides: Recent work on acrylamide derivatives containing TFMP has yielded compounds with excellent activity against a range of plant pathogens. For instance, certain derivatives show EC50 values against Phomopsis sp. as low as 4.49 µg/mL, significantly outperforming the commercial standard azoxystrobin.[16]

The following table summarizes key commercialized or highly active TFMP derivatives in agriculture.

| Compound Name | Class | Biological Target/Mode of Action | Key Pest/Weed Spectrum | Reference(s) |

| Fluazifop-butyl | Herbicide | Acetyl-CoA Carboxylase (ACCase) Inhibitor | Perennial grass weeds | [4][12] |

| Flonicamid | Insecticide | Selective Feeding Blocker | Aphids | [11] |

| Sulfoxaflor | Insecticide | nAChR Competitive Modulator | Sap-feeding insects | [4] |

| Chlorfluazuron | Insecticide | Insect Growth Regulator (Chitin Synthesis) | Lepidopteran pests | [11] |

| Fluazinam | Fungicide | Uncoupler of Oxidative Phosphorylation | Broad-spectrum fungal pathogens | [11] |

| Fluopyram | Fungicide, Nematicide | Succinate Dehydrogenase (SDH) Inhibitor | Powdery mildew, gray mold, nematodes | [15] |

The New Frontier: TFMP Derivatives in Pharmaceuticals